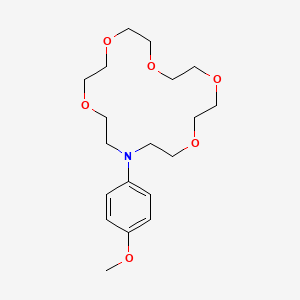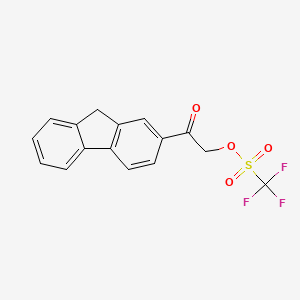![molecular formula C14H14Cl2N2 B14209365 1,2-Bis[4-(chloromethyl)phenyl]hydrazine CAS No. 827340-17-0](/img/structure/B14209365.png)
1,2-Bis[4-(chloromethyl)phenyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis[4-(chloromethyl)phenyl]hydrazine is an organic compound with the molecular formula C14H14Cl2N2. It is characterized by the presence of two chloromethyl groups attached to a phenyl ring, which are further connected by a hydrazine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[4-(chloromethyl)phenyl]hydrazine typically involves the reaction of 4-chloromethylbenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
1,2-Bis[4-(chloromethyl)phenyl]hydrazine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of azides, nitriles, or substituted amines.
Oxidation: Formation of hydrazones or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
1,2-Bis[4-(chloromethyl)phenyl]hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
作用機序
The mechanism of action of 1,2-Bis[4-(chloromethyl)phenyl]hydrazine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl groups can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. The hydrazine moiety can also participate in redox reactions, generating reactive intermediates that can further interact with cellular components .
類似化合物との比較
Similar Compounds
1,2-Bis[4-(bromomethyl)phenyl]hydrazine: Similar structure but with bromine atoms instead of chlorine.
1,2-Bis[4-(methyl)phenyl]hydrazine: Lacks the halogen atoms, resulting in different reactivity.
1,2-Bis[4-(nitromethyl)phenyl]hydrazine: Contains nitro groups, leading to different chemical properties and applications.
Uniqueness
1,2-Bis[4-(chloromethyl)phenyl]hydrazine is unique due to the presence of chloromethyl groups, which provide a versatile platform for further chemical modifications.
特性
CAS番号 |
827340-17-0 |
|---|---|
分子式 |
C14H14Cl2N2 |
分子量 |
281.2 g/mol |
IUPAC名 |
1,2-bis[4-(chloromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C14H14Cl2N2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8,17-18H,9-10H2 |
InChIキー |
VQDLYKXQZYOCNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCl)NNC2=CC=C(C=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)
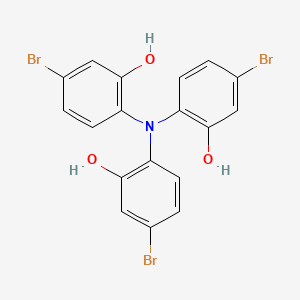
![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)
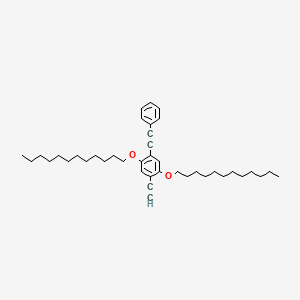
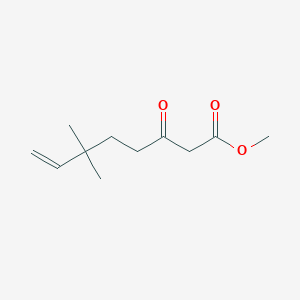
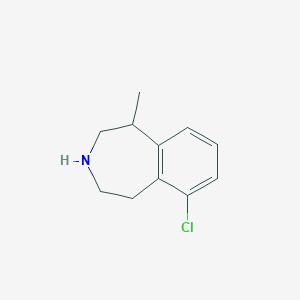
![Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14209319.png)
![1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one](/img/structure/B14209326.png)
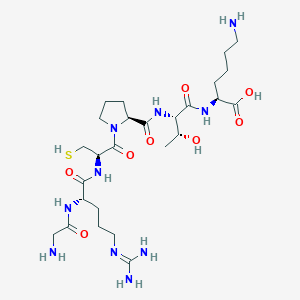
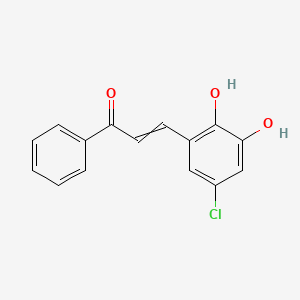
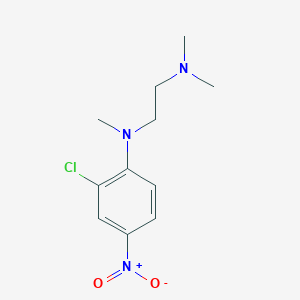
![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
